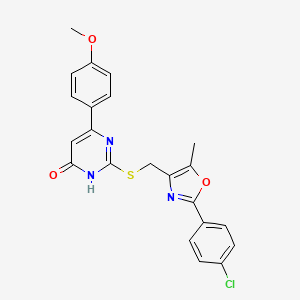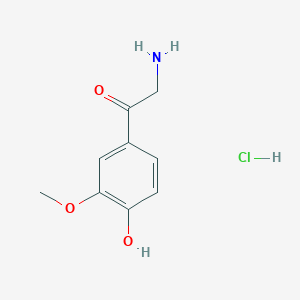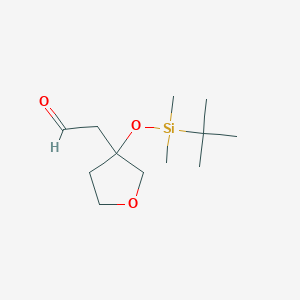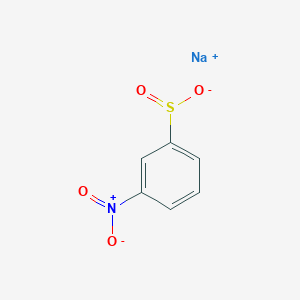![molecular formula C29H31N3O3 B3007220 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018125-17-1](/img/structure/B3007220.png)
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one, the synthesis would likely involve the formation of the benzimidazole core, followed by the introduction of the pyrrolidinone moiety and subsequent functionalization with the dimethylphenoxy and methylphenyl groups. While the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies are described. For instance, the synthesis of novel polyimides from a pyridine-containing aromatic dianhydride monomer involves a two-stage process including ring-opening polycondensation and thermal or chemical imidization . Similarly, the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists involves keeping a constant group at C-2 and varying substitutions at N-1 to optimize receptor affinity . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and biological activity. The papers provided discuss the structural characterization of various compounds using techniques such as NMR spectroscopy and crystallography. For example, two new 2-(pyridin-2-yl)-1H-benzimidazole derivatives were synthesized and characterized by NMR spectroscopy, and their crystal structures were determined . These techniques would be essential for confirming the structure of this compound, ensuring that the synthesis has proceeded as planned.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various chemical reactions, such as the Baeyer-Villiger reaction used to prepare a methoxy derivative of a pyridinol , and the condensation of a benzimidazole with a mercapto group . These reactions are indicative of the types of transformations that might be employed in the synthesis and functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, thermal stability, and dielectric constants, are important for its practical applications. The novel polyimides described in one paper exhibit good solubility in aprotic amide solvents and cresols, high thermal stability, and low dielectric constants . These properties are relevant for materials science applications. For pharmaceutical applications, the biological activity, as well as the absorption, distribution, metabolism, and excretion (ADME) properties, are critical. For example, the antimicrobial activity of 1-(4,6-dimethylpyrimidin-2-yl)-1'-aryl/heteroaryl-3,3'-dimethyl-(4,5'-bipyrazol)-5-ols was evaluated against various bacteria and yeasts , and ADME analysis was performed for benzimidazole derivatives to assess their potential as drug candidates .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polyimides
Research has explored the synthesis and characterization of novel polyimides derived from aromatic dianhydride and various diamines, focusing on their potential applications in material science. For instance, pyridine-bridged aromatic dianhydride has been utilized to synthesize new polyimides, showing good thermal stability and mechanical properties, making them suitable for flexible electronics and high-performance materials (Wang et al., 2006).
Photophysical Properties
Studies on benzimidazol[1,2a]pyrrolidin-2-ones have revealed their potential in photophysical applications, such as in the development of materials with photochromic properties. These compounds exhibit thermally stable, highly colored photochromes, which can be useful in the design of optical storage devices and photoresponsive materials (Kose & Orhan, 2006).
Molecular Docking and In Vitro Screening
Research involving the synthesis, molecular docking, and in vitro screening of novel compounds, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been conducted to evaluate their potential biological activities. These studies aim to identify new therapeutic agents by assessing their binding energies on target proteins and their antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial and Antitumor Activities
Compounds synthesized through microwave-assisted techniques have been evaluated for their antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of these compounds in medical and pharmacological applications, highlighting their capacity to address various bacterial and fungal pathogens as well as their efficacy in inhibiting tumor cell lines (El‐Borai et al., 2013).
Alzheimer's Therapy
Studies on N-Aryl-substituted 3-hydroxypyridin-4-ones have examined their potential as agents for Alzheimer's therapy, focusing on their capacity to sequester, redistribute, and/or remove metal ions associated with neurodegenerative diseases. This research explores multifunctional compounds that could serve as therapeutic agents by targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-8-6-11-23(14-19)31-16-22(15-27(31)34)29-30-25-12-4-5-13-26(25)32(29)17-24(33)18-35-28-20(2)9-7-10-21(28)3/h4-14,22,24,33H,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXXQNESYCFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=CC=C5C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)



methanone](/img/structure/B3007159.png)
